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Compound of Interest

4-bromo-1H-pyrrole-2-carboxylic
Acid

Cat. No.: B1272240

Compound Name:

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-
bromo-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in
drug development. The document details the molecular geometry, crystallographic parameters,
and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction

4-bromo-1H-pyrrole-2-carboxylic acid (CsH4BrNO2) is a heterocyclic compound of interest in
medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and
the potential for diverse intermolecular interactions.[1] Understanding its three-dimensional
structure is crucial for designing novel molecules with specific biological activities or material
properties. This guide elucidates the solid-state structure of the title compound as determined
by single-crystal X-ray diffraction.

Molecular and Crystal Structure

The crystal structure analysis reveals that the non-hydrogen atoms of the pyrrole ring and the
bromine atom in 4-bromo-1H-pyrrole-2-carboxylic acid are nearly coplanar.[2][3] The root-
mean-square deviation from the best-fit plane is a mere 0.025(6) A.[2][3] The carboxylic acid
group is slightly twisted out of this plane, with a dihedral angle of 14.1(2)° between the plane of
the carboxy group and the pyrrole ring plane.[2][3]
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In the crystal lattice, molecules are organized into corrugated sheets parallel to the bc plane
through intermolecular O—H---O hydrogen bonds.[2][3] This hydrogen bonding is a key feature
of the crystal packing.

Crystallographic Data

The crystallographic data for 4-bromo-1H-pyrrole-2-carboxylic acid are summarized in the
table below. The data was collected at a temperature of 293 K using Mo Ka radiation.[2]

Parameter Value
Chemical Formula CsH4BrNO2
Formula Weight 190.00 g/mol
Crystal System Monoclinic
Space Group P 2i/c

a (R) 16.0028 (13)
b (A) 4.9046 (6)

c (A 8.2367 (7)

B () 93.199 (7)
Volume (A3) 645.47 (11)
Z 4

Density (calculated) 1.955 g/cm3
Absorption Coefficient () 6.29 mm1

Crystal Size (mm)

0.24 x0.20 x 0.14

Hydrogen Bond Geometry

The key hydrogen bonding interaction observed in the crystal structure is detailed in the

following table.
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Symmetr
D—H--A d(D—H) (A) d(H--A) (A) d(D--A)(A) Z(DHA) (°) y y
Code
02— X, -y+3/2, z-
0.82 1.84 2.654(3) 171
H2A.--01 1/2
02— -X+1, y+1/2, -
0.82 1.84 2.654(3) 171
H2B---01 z+1/2

D = donor atom, A = acceptor atom. The hydrogen atom on the hydroxyl group was found to be
disordered over two positions (H2A and H2B).[3]

Experimental Protocols

This section outlines the methodologies employed in the synthesis, crystallization, and
structure determination of 4-bromo-1H-pyrrole-2-carboxylic acid.

Synthesis and Crystallization

The synthesis of the title compound was achieved by reacting methyl 4-bromopyrrole-2-
carbonylaminoacetate with potassium carbonate in acetonitrile at reflux for 24 hours.[2] After
cooling and filtration, the solvent was evaporated, and the residue was purified by column
chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:2.5) as the
eluent.[2]

Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol
solution of the purified compound at room temperature over a period of one week.[2] The
resulting light yellow monoclinic crystals had a melting point of 424 K.[2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Oxford Gemini S Ultra area-detector
diffractometer using Mo Ka radiation (A = 0.71073 A) at 293 K.[2][3] A multi-scan absorption
correction was applied to the collected data.[2][3]

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F2 using
SHELXL97.[3] All non-hydrogen atoms were refined anisotropically.[2][3] The hydrogen atoms,
with the exception of the hydroxyl hydrogen, were placed in geometrically calculated positions
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and refined using a riding model.[2][3] The hydroxyl hydrogen atom was located from the
difference Fourier map and was found to be disordered over two positions.[3]

Data Collection and Refinement

Parameter Value

Diffractometer Oxford Gemini S Ultra area-detector

Radiation Mo Ka (A = 0.71073 A)

Temperature 293 K

Reflections collected 2436

Independent reflections 1387

Reflections with | > 20(1) 1081

R_int 0.021

R[F? > 20(F?)] 0.034

WR(F?) 0.081

Goodness-of-fit (S) 1.10

Parameters 85

Ap_max, Ap_min (e A-3) 0.39, -0.45
Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure
determination and the molecular interactions within the crystal lattice.
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Experimental Workflow for Crystal Structure Determination

Synthesis and Crystallization

Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid

:

Column Chromatography Purification

;

Slow Evaporation from Ethanol Solution

X-ray Diffraction

Data Collection on Oxford Gemini S Ultra

:

Multi-scan Absorption Correction

Structure Solution and Refinement

Structure Solution (SHELXS97)

;

Full-Matrix Least-Squares Refinement (SHELXL97)

;

Hydrogen Atom Placement and Refinement

Click to download full resolution via product page

Experimental workflow from synthesis to structure refinement.
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Intermolecular Hydrogen Bonding in Crystalline 4-bromo-1H-pyrrole-2-carboxylic acid

Molecule 1

N1-H

Molecule 2 (Symmetry Generated)

C4-Br

C5

Click to download full resolution via product page

Schematic of the intermolecular hydrogen bonding.
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Conclusion

The crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid has been unequivocally
determined by single-crystal X-ray diffraction. The molecule is largely planar, and the crystal
packing is dominated by O—H---O hydrogen bonds, which lead to the formation of corrugated
sheets. This detailed structural information provides a solid foundation for further studies
involving this compound in drug design and materials science, enabling a more rational
approach to the development of new functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]

2. journals.iucr.org [journals.iucr.org]

3. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Crystal Structure of 4-bromo-1H-pyrrole-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272240#crystal-structure-of-4-bromo-1h-pyrrole-2-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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